molecular formula C10H18N2O3 B1429099 Piperidin-4-yl morpholine-4-carboxylate CAS No. 1519741-86-6

Piperidin-4-yl morpholine-4-carboxylate

Cat. No.: B1429099
CAS No.: 1519741-86-6
M. Wt: 214.26 g/mol
InChI Key: ULFBIAWHNKDNHR-UHFFFAOYSA-N
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Description

Piperidin-4-yl morpholine-4-carboxylate is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It features both piperidine and morpholine moieties, which are privileged structures in drug discovery. These heterocycles are commonly found in molecules that demonstrate a range of biological activities. Specifically, morpholine and piperidine derivatives have been investigated for their potential in developing central nervous system (CNS) active compounds, as the morpholine ring can enhance solubility and brain permeability due to its balanced lipophilic-hydrophilic profile . Furthermore, research into similar structural frameworks has shown promise in other therapeutic areas. For instance, morpholine and piperidine derivatives are being explored as potential antidiabetic agents and have also demonstrated notable antifungal activity in agricultural and research settings . As a building block, this compound provides researchers with a versatile scaffold for the synthesis of more complex molecules. It is offered strictly for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1519741-86-6

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

piperidin-4-yl morpholine-4-carboxylate

InChI

InChI=1S/C10H18N2O3/c13-10(12-5-7-14-8-6-12)15-9-1-3-11-4-2-9/h9,11H,1-8H2

InChI Key

ULFBIAWHNKDNHR-UHFFFAOYSA-N

SMILES

C1CNCCC1OC(=O)N2CCOCC2

Canonical SMILES

C1CNCCC1OC(=O)N2CCOCC2

Origin of Product

United States

Scientific Research Applications

Drug Design and Development

Piperidine derivatives, including piperidin-4-yl morpholine-4-carboxylate, are prevalent in the design of new pharmaceuticals. They serve as scaffolds for developing drugs targeting various diseases. The following points summarize their significance:

  • Modulation of Biological Activity : Piperidine scaffolds can enhance the potency and selectivity of drug candidates. For instance, modifications to the piperidine ring can lead to improved pharmacokinetic properties and reduced toxicity profiles .
  • Chiral Center Introduction : The introduction of chiral centers in piperidine derivatives has shown to improve the biological activity of compounds significantly. This is crucial for developing drugs with specific action mechanisms .

Anticancer Applications

Research indicates that piperidine derivatives can disrupt protein-protein interactions critical in cancer progression. For example, compounds that inhibit the HDM2-p53 interaction have been developed using piperidine scaffolds, showcasing their potential as anticancer agents .

Antimicrobial Properties

Piperidin derivatives have been explored for their antimicrobial activities. Modifications to the piperidine structure have resulted in compounds with enhanced efficacy against various bacterial strains . The introduction of functional groups at specific positions on the piperidine ring can lead to improved inhibition of bacterial growth.

Synthesis Methodologies

The synthesis of this compound involves several steps that ensure high yield and purity. The following table summarizes key synthesis methodologies:

Synthesis Method Description Yield (%) Reference
Hydrogenation ProcessInvolves reaction between 1-benzyl-4-piperidone and morpholine under controlled conditionsUp to 91%
Palladium-Catalyzed ReactionsUtilizes palladium catalysts for selective hydrogenation of piperidine derivativesVaries based on substrate
Chiral Synthesis TechniquesEmploys chiral auxiliary methods to enhance selectivity and activityHigh selectivity achieved

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

  • Anticancer Drug Development : A study demonstrated that modifications on the piperidine moiety could lead to potent inhibitors of the HDM2-p53 interaction, offering a promising pathway for cancer therapeutics .
  • Antimicrobial Agents : Research focused on synthesizing piperidine derivatives with enhanced antimicrobial properties showed significant improvements in activity against both gram-positive and gram-negative bacteria through structural modifications .
  • Pharmacokinetic Optimization : Studies have indicated that altering the physicochemical properties of piperidine-based drugs can lead to improved absorption and bioavailability, making them more effective in clinical settings .

Comparison with Similar Compounds

Structural Isomerism: Piperidin-2-yl vs. Piperidin-4-yl Derivatives

A key structural analog is piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride (CID 79337303), which differs in the position of the morpholine carboxylate group (attached to the piperidine’s 2-position instead of 4-position). This positional isomerism can significantly alter molecular geometry and receptor binding. For example:

  • Molecular Formula : C₁₁H₂₀N₂O₃ (vs. unconfirmed formula for the 4-yl isomer).
  • SMILES : C1CCNC(C1)COC(=O)N2CCOCC2 .

Positional differences may influence hydrogen bonding, steric hindrance, and metabolic stability. Piperidin-4-yl derivatives are more commonly associated with opioid receptor binding (e.g., fentanyl analogs), suggesting that the 4-position may optimize interactions with hydrophobic pockets in target proteins .

Analgesic Potency: Fentanyl-Related Derivatives

Piperidin-4-yl scaffolds are central to synthetic opioids like remifentanil , carfentanil , and sufentanil . Modifications to the piperidine ring’s substituents directly correlate with potency:

  • Carfentanil (CO₂CH₃ substitution): 10,000× more potent than morphine.
  • Sufentanil (CH₂OCH₃ substitution): Lower potency compared to carfentanil but higher than fentanyl .

However, the absence of an N-phenylpropionamide moiety (critical for µ-opioid receptor binding) suggests divergent applications .

Fluorinated and Sulfonylated Analogs

  • Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate : Incorporation of fluorine improves metabolic stability and membrane permeability. Molecular weight: 251.30 g/mol .

Data Tables: Key Structural and Functional Comparisons

Table 2: Substituent Effects on Pharmacological Outcomes

Substituent Type Example Compound Impact on Activity
Ester (CO₂R) Carfentanil ↑ Potency, metabolic stability
Fluorinated aryl Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate ↑ Lipophilicity, CNS penetration
Sulfonyl Ethyl 4-(4-chlorophenyl)sulfonyl... ↑ Protein binding (charge effects)

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

Patents and research (e.g., CN105777615A and WO2017213245A1) describe the synthesis of piperidine-morpholine conjugates via reductive amination:

  • Starting materials: 1-benzyl-4-piperidone and morpholine.
  • Reaction conditions:
    • Solvent: Toluene or ethanol.
    • Catalyst: Palladium on carbon (Pd/C) or Raney nickel.
    • Reducing agent: Hydrogen gas under pressure (~40-50 kg/cm²).
    • Temperatures: Around 50°C.
    • Duration: 8-36 hours depending on scale and conditions.

Process overview:

1. React 1-benzyl-4-piperidone with morpholine in a suitable solvent.
2. Add a metal catalyst (Pd/C or Raney Ni).
3. Subject the mixture to hydrogenation under elevated pressure and mild temperature.
4. The reduction converts the imine/enamine intermediate into the corresponding piperidine-morpholine derivative.

Yield and purity: Reported yields are typically high (~88-90%), with high purity due to mild conditions and catalytic hydrogenation.

Debenzylation and Functionalization

Post-reduction, the benzyl protecting group is cleaved:

  • Method: Catalytic hydrogenolysis using Pd/C under hydrogen atmosphere.
  • Conditions: Similar to reductive amination, often at 50°C and high hydrogen pressure.
  • Outcome: Formation of 4-(piperidin-4-yl)morpholine .

Subsequently, functionalization at the 4-position with carboxylate groups involves:

Data Table: Summary of Preparation Methods

Step Reaction Type Reagents & Catalysts Conditions Key Features Yield (%)
1 Reductive amination 1-benzyl-4-piperidone + morpholine Toluene, Pd/C, H₂, 50°C Mild, high yield 88-90
2 Debenzylation Hydrogenolysis Pd/C, H₂, 50°C Efficient benzyl removal >85
3 Carboxylation CO₂ or acyl chlorides Elevated pressure, suitable solvent Functional group introduction Variable

Research Findings and Process Optimization

  • Catalyst choice influences yield and purity; Pd/C and Raney nickel are most common.
  • Reaction atmosphere: Hydrogen pressure typically ranges from 30 to 50 kg/cm², ensuring complete reduction.
  • Temperature control: Mild temperatures (~50°C) prevent side reactions.
  • Solvent selection: Toluene and ethanol are preferred for their inertness and solubility profiles.
  • Process scalability: Patents demonstrate scalable processes with yields exceeding 85%, suitable for industrial production.

Additional Considerations

  • Purity: Achieved through recrystallization and distillation steps post-synthesis.
  • Environmental and safety aspects: Use of hydrogen and catalysts requires appropriate handling.
  • Potential modifications: Substituting different protecting groups or oxidizing agents to tailor the process for specific derivatives like the carboxylate.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Piperidin-4-yl morpholine-4-carboxylate, and what critical reaction parameters influence yield?

  • Methodology : Synthesis typically involves coupling piperidine and morpholine derivatives via carbamate or ester linkages. Key steps include:

  • Reagent selection : Use of sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) for sulfonamide intermediates, as seen in analogous piperidine derivatives .
  • Optimization : Adjust stoichiometry of triethylamine (base) and reaction time to minimize byproducts. Purification via column chromatography or recrystallization is critical .
    • Yield factors : Temperature control (0–25°C), solvent polarity (e.g., dichloromethane for solubility), and inert atmosphere to prevent oxidation.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm piperidine-morpholine linkage and carbamate/ester functional groups.
  • LC-MS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]+^+ at m/z 285.14) .
  • X-ray crystallography : For absolute stereochemical confirmation in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Full-body protective clothing, nitrile gloves, and respiratory protection (e.g., N95 masks) to avoid inhalation .
  • Storage : 2–8°C under nitrogen to prevent hydrolysis; use desiccants to avoid moisture-induced degradation .
  • Waste disposal : Neutralize acidic/basic residues before disposal; avoid drainage systems to mitigate environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Experimental design :

  • pH stability assay : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC over 72 hours. Use sodium acetate (pH 4.6) and phosphate buffers for reproducibility .
  • Kinetic analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) to identify pH-sensitive functional groups (e.g., carbamate hydrolysis at pH > 8) .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound derivatives?

  • Structural modifications :

  • Bioisosteric replacement : Substitute the morpholine ring with thiomorpholine or piperazine to enhance metabolic stability .
  • Prodrug approaches : Introduce ester prodrug moieties (e.g., tert-butyl esters) to improve oral bioavailability .
    • In vitro models : Use Caco-2 cell monolayers to assess permeability and hepatic microsomes for metabolic stability screening .

Q. How can researchers validate the selectivity of this compound in target-binding assays?

  • Assay design :

  • Competitive binding : Use radiolabeled ligands (e.g., 3^3H-labeled analogs) in receptor saturation studies.
  • Off-target profiling : Screen against panels of GPCRs, kinases, and ion channels (e.g., Eurofins Panlabs) to identify cross-reactivity .
    • Data interpretation : Apply Hill slope analysis to distinguish allosteric vs. orthosteric binding mechanisms .

Q. What computational methods are suitable for predicting the conformational dynamics of this compound in solution?

  • Tools :

  • Molecular dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) using AMBER or GROMACS .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict tautomeric equilibria or intramolecular H-bonding .

Methodological Considerations

Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?

  • Approach :

  • Experimental logP : Measure via shake-flask method (octanol/water partition) with HPLC quantification .
  • Theoretical adjustment : Apply correction factors for hydrogen-bond donor/acceptor groups (e.g., morpholine’s oxygen lone pairs) using software like ACD/LogP .

Q. What are the best practices for designing SAR studies on this compound analogs?

  • Framework :

  • PICO criteria : Define target Population (e.g., enzyme isoform), Intervention (structural analogs), Comparison (wild-type vs. mutant), and Outcome (IC50_{50}) .
  • Synthetic prioritization : Focus on substituents at the piperidine C4 and morpholine C2 positions to probe steric and electronic effects .

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